
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one
描述
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a pyrrolidine ring and a thiophene moiety, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves the reaction of a thiophene derivative with a pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where the thiophene derivative is treated with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)-1-(phenyl)pentan-1-one: Similar structure but with a phenyl group instead of a thiophene moiety.
2-(Pyrrolidin-1-yl)-1-(furan-2-yl)pentan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
属性
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRPGUQJAKBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857020 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-66-6 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-PVT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOVALEROTHIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JA2K09914 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does α-PVT interact with neurotransmitter transporters, and what are the downstream effects?
A1: α-PVT acts as an inhibitor and substrate for human monoamine transporters, primarily targeting the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) [, ]. This interaction disrupts normal neurotransmitter reuptake, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin. The resulting overstimulation of these neurotransmitter systems contributes to the stimulant and euphoric effects associated with α-PVT use []. Studies have shown that α-PVT displays a higher potency at hNET compared to hDAT and hSERT, suggesting a potential for unique pharmacological effects compared to other cathinones [].
Q2: What are the key metabolic pathways involved in the breakdown of α-PVT in humans?
A2: In vitro studies using pooled human liver microsomes (pHLM) and S9 fraction (pS9) have identified several metabolic pathways for α-PVT []. These include hydroxylation of the pyrrolidine ring and thiophene ring, as well as the formation of lactams. Additionally, α-PVT can undergo oxidative metabolism via cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C9, and CYP2C19 playing significant roles in its hepatic clearance []. These metabolic processes ultimately lead to the formation of various metabolites that can be detected in urine, providing insights into α-PVT consumption.
Q3: What is the relationship between the chemical structure of α-PVT and its pharmacological activity?
A3: Structure-activity relationship (SAR) studies have demonstrated that modifications to the α-carbon chain length in substituted cathinones, including α-PVT, influence their binding affinity and potency at monoamine transporters []. Generally, increasing the α-carbon chain length enhances the affinity for hDAT, hNET, and hSERT, ultimately impacting their stimulant effects. Additionally, the presence of specific substituents on the aromatic ring can further modulate their pharmacological properties, affecting their potency, selectivity, and metabolic profiles [].
Q4: What are the potential risks and concerns associated with α-PVT use based on the available scientific evidence?
A4: The pharmacological properties of α-PVT, particularly its potent interaction with monoamine transporters, raise concerns regarding its abuse potential and potential for adverse effects []. The disruption of neurotransmitter homeostasis caused by α-PVT can contribute to various physiological and psychological effects, including cardiovascular complications, agitation, paranoia, and hallucinations []. Moreover, the limited research on long-term effects and potential toxicity of α-PVT necessitates further investigation to fully understand its risks to human health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

![1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B605260.png)

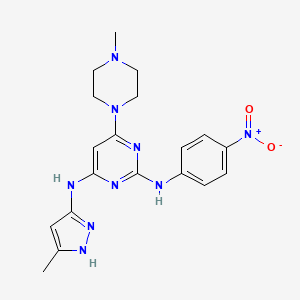

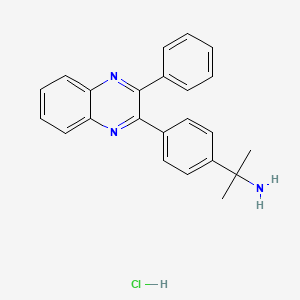
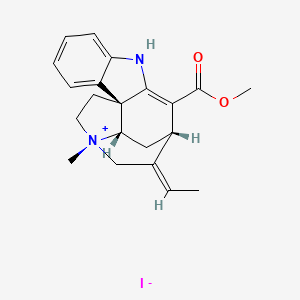
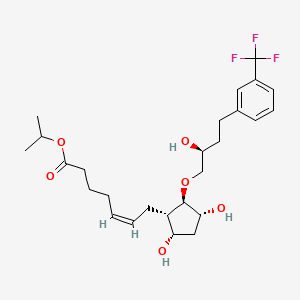
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid](/img/structure/B605270.png)

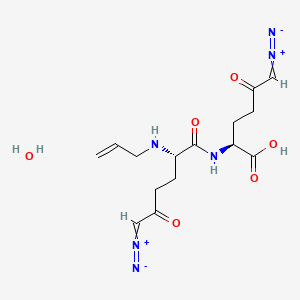
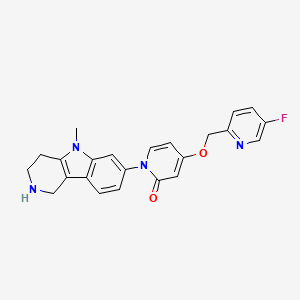
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)
